Hexasodium phytate

Description

Historical Context of Inositol (B14025) Polyphosphate Research

The journey into understanding inositol polyphosphates, a class of compounds to which hexasodium phytate belongs, began in the mid-19th century. In 1855, the molecule now known as phytic acid was first identified. tandfonline.comnih.gov It wasn't until 1872 that W. Pfeffer differentiated particles in seeds, proposing that some were a combination of phosphate (B84403) and carbohydrate. cornell.edu Extensive study of phytic acid was later undertaken by Posternak between 1900 and 1905. cornell.edu A significant breakthrough occurred in 1907 when Suzuki and his colleagues established that inositol is a major component of phytic acid. cornell.edu The definitive structure of myo-inositol-1,2,3,4,5,6-hexakis dihydrogen phosphate, or phytic acid, was presented by Anderson in 1914 and has since been confirmed by modern analytical methods. europeanreview.org

Early research primarily categorized phytic acid as an antinutrient due to its ability to bind with minerals, proteins, and starch, thereby affecting their bioavailability. tandfonline.com However, the field saw a paradigm shift with the discovery of the "PI response," which was made possible by the use of radioactive phosphate tracers. researchgate.net This pivotal finding revealed that inositol polyphosphates are not merely storage molecules but are active participants in signal transduction pathways. researchgate.net A key discovery in this area was that receptor-activated hydrolysis of the lipid PtdIns(4,5)P2 generates Ins(1,4,5)P3, a molecule that releases calcium from intracellular stores. researchgate.netmdpi.com

The social amoeba Dictyostelium discoideum played an instrumental role in the discovery and early characterization of inositol pyrophosphates in the mid-1980s to early 1990s. researchgate.netucl.ac.uk These discoveries broadened the known functions of inositol phosphates, revealing their involvement in regulating diverse biological processes, including energy metabolism and insulin (B600854) signaling. researchgate.net This rich history has laid the groundwork for understanding the complex roles of inositol phosphates and their salts, like this compound, in biological systems.

Structural Overview of myo-Inositol Hexakisphosphate (IP6) and its Salts

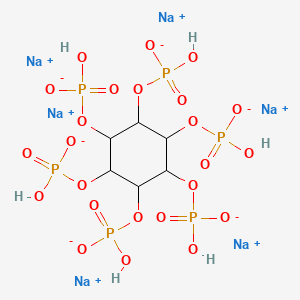

myo-Inositol hexakisphosphate (IP6), commonly known as phytic acid, is the principal storage form of phosphorus in many plant tissues, particularly in bran and seeds. atamanchemicals.comwikipedia.org The core of the molecule is myo-inositol, a six-carbon cyclitol, with each carbon atom esterified to a phosphate group. ipb.pthmdb.ca The molecular formula of phytic acid is C6H18O24P6, and it has a molecular weight of approximately 660.04 g/mol . ipb.ptsigmaaldrich.com

The structure of phytic acid is characterized by a cyclohexane (B81311) ring with six phosphate groups. ipb.pt In its most stable conformation, five of the phosphate groups are in axial positions and one is in an equatorial position. ipb.pt This unique structure, with twelve ionizable protons, gives phytic acid a strong ability to chelate multivalent metal cations. tandfonline.comipb.pt At physiological pH, the phosphate groups are negatively charged, allowing for strong electrostatic interactions with positively charged molecules like minerals and proteins. tandfonline.comatamanchemicals.com

Phytic acid can exist as a free acid or as a salt, known as a phytate. tandfonline.com Phytates are formed when phytic acid chelates with metal ions such as calcium, magnesium, zinc, and iron, often resulting in insoluble complexes. ipb.pt One of the most common salt forms is phytin (B1216650), which is a mixed calcium and magnesium salt of phytic acid found in plant seeds. nih.gov this compound is the hexasodium salt of phytic acid, where six of the acidic protons are replaced by sodium ions. nih.gov The structure of the phytate anion is what allows it to interact with various molecules, forming complexes that are central to its biological and chemical functions. atamanchemicals.com

Significance of this compound as a Model Compound in Research

This compound serves as a crucial model compound in a variety of research fields due to its well-defined chemical structure and its biological activities. As a water-soluble salt of phytic acid, it provides a convenient form for studying the effects of the phytate anion in biological systems. biosynth.com Its use in research is particularly prominent in studies related to its chelating properties and its role as an inhibitor of crystallization processes.

In medical research, this compound, also known by the investigational drug name SNF472, is being developed as an intravenous formulation to study the inhibition of vascular calcification. nih.govnih.gov It has been shown to bind to hydroxyapatite (B223615) crystals, preventing their formation and growth, which is a key process in the pathology of cardiovascular calcification. nih.govnih.gov Clinical studies have used this compound to investigate its pharmacokinetic and pharmacodynamic properties, establishing a relationship between its plasma concentration and its inhibitory effect on hydroxyapatite crystallization. frontiersin.org

Furthermore, this compound has been utilized in animal models to study its efficacy in preventing ectopic calcification. mdpi.com Its ability to interfere with the formation of calcium phosphate crystals makes it a valuable tool for investigating the mechanisms of pathological calcification and for screening potential therapeutic agents. mdpi.comeuropa.eu The use of this compound in these studies allows for a controlled investigation of the biological effects of the phytate anion, contributing to a deeper understanding of its potential applications.

Structure

2D Structure

Properties

IUPAC Name |

hexasodium;[2,3,4,5,6-pentakis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18O24P6.6Na/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;/q;6*+1/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZIAGCFFSRULK-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Na6O24P6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001021738 | |

| Record name | Hexasodium phytate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001021738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

791.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34367-89-0 | |

| Record name | Hexasodium phytate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034367890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexasodium phytate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001021738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXASODIUM PHYTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBX50UG81V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Characterization and Structural Elucidation of Hexasodium Phytate

Spectroscopic Techniques for Structural Analysis (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the molecular structure and conformation of hexasodium phytate. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are particularly powerful in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ³¹P and ¹³C NMR spectroscopy are pivotal in characterizing this compound.

³¹P NMR: This technique is highly specific for observing the six phosphate (B84403) groups on the myo-inositol ring. acs.org In a solution of sodium phytate, the ³¹P NMR spectrum can reveal the chemical environment of each phosphate group. For instance, at a pH above 10.0, the spectrum of an aqueous sodium phytate solution shows distinct peaks corresponding to the different phosphate groups, reflecting the molecule's symmetry and conformation. psu.edu The chemical shifts in ³¹P NMR are sensitive to pH and the presence of metal cations, providing information on protonation states and complex formation. frontiersin.orgorgprints.org The hydrolysis of phytate can also be monitored by observing the changes in the ³¹P NMR spectrum over time. orgprints.org

¹³C NMR: Solid-state ¹³C Cross Polarization Magic Angle Spinning (CPMAS) NMR spectroscopy provides detailed information about the carbon backbone of the inositol (B14025) ring. psu.edu The spectra of various metal phytates, including sodium phytate, show distinct peaks for the carbon atoms, and these chemical shifts are indicative of the conformational state of the inositol ring. psu.edu For example, at a pH greater than 10.0, an aqueous solution of sodium phytate exhibits three main peaks in the ¹³C NMR spectrum, which have been assigned to specific carbon atoms in the ring. psu.edu

Interactive Table: Representative ¹³C NMR Chemical Shifts for Sodium Phytate in Aqueous Solution (pH > 10.0)

| Carbon Atom(s) | Chemical Shift (ppm) | Intensity Ratio |

| C1/3/4/6 | 74.5 | 4 |

| C2 | 71.5 | 1 |

| C5 | 67.5 | 1 |

Note: Data sourced from He et al. and is based on solution-state NMR. psu.edu The specific assignments reflect the molecular symmetry under these conditions.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a valuable tool for analyzing the speciation and fragmentation of phytate ions in solution. researchgate.net

Speciation Analysis: ESI-MS studies have demonstrated that the speciation of phytate is highly dependent on pH. researchgate.net At any given environmentally relevant pH, multiple charged species of phytic acid can coexist. researchgate.net This is crucial for understanding its interactions with metal ions.

Fragmentation Pattern: The fragmentation of the phytate molecule in the mass spectrometer provides structural information. High-resolution mass spectrometry (HRMS) reveals that phytate is highly anionic, forming multiply charged ions and sodium adducts that can dissociate in the ESI source. nih.gov The fragmentation pattern is influenced by the charge state of the phytate anion, which in turn is dictated by the pH of the solution. researchgate.net Minimal fragmentation of the parent phytate anion is typically observed, and the observed fragments can be attributed to specific chemical structures by considering the correct charge on the phytate molecule. researchgate.net

Crystallographic and Amorphous State Characterization

The solid-state structure of this compound can exist in both crystalline and amorphous forms.

Crystallographic Analysis: X-ray diffraction (XRD) is the primary technique for determining the three-dimensional structure of crystalline materials. The crystal structure of a fully deprotonated sodium phytate, Na₁₂L·38H₂O, has been reported. researchgate.net In a related complex, a tetranuclear copper(II) phytate complex crystallized in the triclinic space group P-1, with the phytate ligand adopting the stable 1-axial/5-equatorial (1a5e) conformation. researchgate.net This conformation, where one phosphate group is in an axial position and the other five are equatorial, is the most stable form in solution up to a pH of approximately 9. researchgate.net

Interactive Table: Crystallographic Data for a Phytate Complex

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Phytate Conformation | 1-axial/5-equatorial (1a5e) |

Note: Data is for a tetranuclear copper(II) phytate complex, which provides insight into the likely conformation of the phytate anion in a crystalline environment. researchgate.net

Amorphous State Characterization: In many preparations and environmental contexts, metal phytates, including sodium phytate, exist in an amorphous state. koreascience.kr Sodium phytate has been used as an additive to stabilize amorphous calcium phosphate nanoparticles, preventing their conversion to crystalline hydroxyapatite (B223615). koreascience.kr Techniques like Fourier Transform Infrared (FTIR) spectroscopy and X-ray diffraction are used to confirm the amorphous nature of these materials. koreascience.krmdpi.com Thermal analysis, such as thermogravimetric analysis (TGA), can be employed to study the dehydration and decomposition of amorphous phytate compounds. rsc.org

Conformational Dynamics and Solution Behavior

The behavior of this compound in solution is dynamic and highly influenced by environmental conditions such as pH and ionic strength. researchgate.net

Conformational Isomerism: The myo-inositol ring of the phytate molecule is flexible and can adopt different chair conformations. The two primary conformations are the 1-axial/5-equatorial (1a5e) and the inverted 5-axial/1-equatorial (5a1e) forms. researchgate.netresearchgate.net The transition between these conformations is pH-dependent, with the 1a5e form being dominant at lower pH values. researchgate.netnih.gov The 5a1e conformation becomes more significant at high pH (above 9) and high ionic strength. researchgate.net The presence of cations can also influence the conformational equilibrium. psu.edu

Protonation and Complexation: Phytic acid is a polyprotic acid with twelve dissociable protons. scispace.com Potentiometric titrations reveal that these protons are released in groups based on their acidity. frontiersin.orgscispace.com The deprotonation state of phytate is a critical factor in its ability to form complexes with metal ions. The negatively charged phosphate groups act as strong binding sites for cations, including sodium. researchgate.netscispace.com The stability of these metal-phytate complexes is dependent on pH and the nature of the cation. researchgate.net The formation of soluble and insoluble complexes is a key aspect of phytate's solution behavior. tandfonline.com

Interactions of Hexasodium Phytate with Metal Ions and Biomolecules

Chelation Chemistry and Metal Ion Complexation

The highly negatively charged nature of the phytate anion facilitates strong interactions with multivalent metal cations, leading to the formation of phytate-metal complexes. This chelation is a critical aspect of its chemical behavior.

Hexasodium phytate readily binds to a range of multivalent cations, including but not limited to calcium (Ca²⁺), iron (Fe²⁺/Fe³⁺), zinc (Zn²⁺), magnesium (Mg²⁺), and copper (Cu²⁺). kup.at The fundamental mechanism of this interaction is the formation of coordination complexes between the negatively charged phosphate (B84403) groups of the phytate molecule and the positively charged metal ions. nih.govresearchgate.net Each phytate molecule possesses twelve dissociable protons, which, depending on the pH, can be released, leaving behind negatively charged oxygen atoms on the phosphate groups. bme.hu These negatively charged sites act as ligands, chelating the metal cations.

A single metal ion can bind to one or more phosphate groups on a single phytate molecule. kup.at Furthermore, a metal cation can act as a bridge, linking two or more phytate molecules together. kup.at The interaction is complex, with multivalent metals often interacting with two or three phosphate groups at the same time. frontiersin.orgnih.gov This chelation process is influenced by the specific metal ion, with studies indicating a general order of binding affinity. For instance, one study reported the order of complex formation as Cu²⁺ > Zn²⁺ > Ni²⁺ > Co²⁺ > Mn²⁺ > Fe³⁺ > Ca²⁺. nih.gov Another study found the order to be Zn²⁺ > Cu²⁺ > Co²⁺ > Mn²⁺ > Ca²⁺. nih.gov The specific binding sites on the phytate molecule can also differ between metals; for example, alkaline earth metals may interact with different binding sites than transition metals. frontiersin.orgnih.gov

The stoichiometry of phytate-metal complexes is not fixed and is highly dependent on the molar ratio of the metal to phytate and the pH of the solution. tandfonline.com When phytate is in excess, soluble complexes with a 1:1 stoichiometry are often formed. nih.gov Conversely, when metal ions are in excess, insoluble precipitates, generally referred to as phytates, are typically formed. nih.gov The stoichiometry of these precipitates can vary. For example, with calcium, species with empirical formulas like CaₓH(₁₂₋₂ₓ)Phy (where x ranges from 4.5 to 6) have been observed. tandfonline.com At a pH of 10.5 and in the presence of excess sodium, a mixed precipitate with the formula Ca₅Na₂Phy has also been identified. tandfonline.com

The stability of these complexes is described by their stability constants (log K). Higher log K values indicate more stable complexes. The stability constants for phytate-metal complexes are significantly influenced by factors such as the specific metal ion and the pH. For instance, trivalent iron complexes have stability constants that are significantly higher than those for divalent iron. frontiersin.orgnih.gov This indicates a much stronger and more stable complex is formed with Fe³⁺. The stability of phytate complexes with various metals generally follows the order: Cu(II) > Zn(II) > Ni(II) > Co(II) > Mn(II) > Fe(III) > Ca(II). plos.org

Below is a table summarizing some reported stability constants for various metal-phytate complexes.

| Cation | Ionic Strength (mol L⁻¹) | Medium | Temperature (°C) | log K₁₃ | log K₁₄ | log K₁₅ | log K₁₆ | Other i:j species |

| Mg²⁺ | 0 | NaClO₄ | 10 | 7.93 |

Table is based on available data and may not be exhaustive. The notation log Kᵢⱼ refers to the stability constant of the complex formed between i metal ions and j phytate molecules. nih.gov

The pH of the surrounding medium plays a pivotal role in the formation and dissociation of phytate-metal complexes. researchgate.net The degree of protonation of the phytate molecule is directly dependent on the pH. bme.hu As the pH increases, more of the phosphate groups on the phytate molecule become deprotonated, resulting in a greater negative charge and an enhanced ability to sequester metal cations. nih.gov

Generally, the solubility of most metal-phytate complexes is higher at lower pH values and decreases as the pH rises. kup.at For example, complexes with Ca²⁺, Mg²⁺, and Zn²⁺ tend to be more soluble at pH values below 5.5-6.0, 7.2-8.0, and 4.3-4.5, respectively. kup.at In contrast, ferric phytate exhibits insolubility at lower pH ranges (1.0 to 3.5) at equimolar ratios, with its solubility increasing above pH 4. kup.at Studies have shown that the solubility of various metal phytate complexes is greater at pH 5.0 compared to pH 7.5. nih.govplos.org The formation of these complexes is a complex process influenced by the metal-to-ligand ratio, the protonation level of the phytate ligand, and other side reactions like metal hydrolysis. frontiersin.orgnih.gov

Macromolecular Interactions

This compound also engages in significant interactions with macromolecules, most notably proteins. These interactions are primarily electrostatic in nature and can lead to the formation of complexes and cross-linked structures.

The interaction between this compound and proteins is largely governed by the pH of the environment and the isoelectric point (pI) of the protein. sci-hub.se At a pH below the protein's pI, the protein carries a net positive charge, facilitating a direct electrostatic binding with the negatively charged phytate anion. sci-hub.seresearchgate.net This can result in the formation of binary protein-phytate complexes. cambridge.org

Conversely, at a pH above the protein's pI, both the protein and phytate are negatively charged. kup.at In this scenario, complexation can still occur through the formation of a ternary protein-metal-phytate complex, where a multivalent cation acts as a bridge between the negatively charged protein and the phytate molecule. kup.atsci-hub.se The ionized carboxyl groups and the unprotonated imidazole (B134444) groups of histidine on the protein are suggested binding sites for these ternary complexes. kup.at

The extent of this binding is not solely dependent on the number of basic amino acids but also on the accessibility of these charged groups on the protein's surface. sci-hub.se

The primary force driving the interaction between this compound and proteins is electrostatic attraction. nih.govresearchgate.net The negatively charged phosphate groups of phytate form salt-like linkages with the positively charged groups on the protein. sci-hub.se These positively charged sites on the protein include the terminal α-amino group, the ε-amino group of lysine, the guanidino group of arginine, and the imidazole group of histidine. kup.atsci-hub.se

A single phytate molecule, with its multiple charged sites, has the capacity to bind to more than one protein molecule simultaneously. This leads to a cross-linking phenomenon where phytate acts as a molecular bridge, promoting the aggregation and precipitation of proteins. sci-hub.senih.gov This cross-linking effect is evident in studies with proteins like lysozyme, where the addition of phytate leads to the formation of insoluble aggregates. nih.gov This ability to cross-link natural polymers like proteins has led to the investigation of phytic acid as a natural cross-linking agent for biomaterials such as gelatin-based scaffolds and hydrogels. researchgate.netresearchgate.netnih.gov The cross-linking is a result of ionic bond formation between the phytate anion and the cationic groups on the protein, such as the -NH₂ group in gelatin. researchgate.net

Protein-Hexasodium Phytate Complexation Mechanisms

Impact on Protein Structural Stability and Solubility

This compound, the sodium salt of phytic acid, exerts a notable influence on the structural stability and solubility of proteins, primarily through electrostatic interactions. researchgate.netacs.orgnih.gov The nature of this interaction is heavily dependent on the pH of the environment relative to the isoelectric point (pI) of the protein.

At a pH below a protein's pI, the protein carries a net positive charge. In this state, the highly negatively charged phytate anion can form strong electrostatic bonds with positively charged amino acid residues like lysine, arginine, and histidine. researchgate.netjafs.com.pl This interaction can lead to the cross-linking of protein molecules by phytate, forming insoluble complexes and causing the protein to precipitate out of solution. researchgate.netsci-hub.se Studies with lysozyme, a protein that is positively charged at neutral pH, have demonstrated this phenomenon, where phytate binding forces the protein out of solution. researchgate.netacs.orgnih.gov

Conversely, when the pH is above the protein's pI, both the protein and phytate are negatively charged, precluding direct electrostatic attraction. sci-hub.se However, weak interactions, possibly through ion-dipole forces or hydrogen bonding, have still been observed. sci-hub.se In the presence of divalent cations like Ca²⁺, a "ternary complex" can form, where the cation acts as a bridge between the negatively charged protein and the phytate molecule. sci-hub.setandfonline.comnih.gov

Research using differential scanning calorimetry has shown that while these interactions occur, this compound structurally destabilizes proteins like lysozyme, myoglobin, and human serum albumin, but does not cause complete denaturation. researchgate.netacs.orgnih.gov This destabilization can make proteins more susceptible to aggregation while also affecting their functional properties, such as solubility. researchgate.netresearchgate.net The complex interplay of pH, ionic strength, and the presence of cations dictates the ultimate effect of this compound on a protein's physical state. sci-hub.setandfonline.comnih.gov

Table 1: pH-Dependent Interactions of this compound with Proteins

| pH relative to Protein pI | Protein Charge | Phytate Charge | Primary Interaction | Observed Effect on Solubility |

|---|---|---|---|---|

| pH < pI | Positive | Negative | Direct electrostatic binding | Decreased solubility, precipitation sci-hub.se |

| pH > pI | Negative | Negative | Cationic bridging (ternary complex) | Formation of soluble or insoluble complexes sci-hub.setandfonline.com |

| pH ≈ pI | Neutral/Mixed | Negative | Weak ion-dipole association | Variable, potential for salting-in effect researchgate.net |

Interactions with Polysaccharides and Starch

This compound interacts with polysaccharides, including starch, through several proposed mechanisms that can influence the physicochemical properties of these carbohydrates. The primary modes of interaction are believed to be hydrogen bonding and the formation of indirect complexes. sci-hub.seresearchgate.net

Phytate may directly bind to starch via hydrogen bonds. sci-hub.seresearchgate.net Furthermore, it has been suggested that phytate can form phosphodiester bonds between starch molecules, effectively cross-linking them, as indicated by Fourier-transform infrared spectroscopy (FTIR) studies. sci-hub.se

Another significant interaction mechanism is indirect, occurring via proteins that are naturally associated with starch granules (Starch Granule-Associated Proteins or SGAPs). cambridge.orgengormix.com Phytate can form binary complexes with these positively charged proteins, which in turn are bound to the starch. cambridge.org This can also extend to ternary complexes involving the protein, a mineral cation, and phytate. cambridge.org These interactions can effectively create a bridge between phytate and the starch granule, potentially affecting starch's digestibility by creating a physical barrier or by inhibiting necessary enzymes like α-amylase. researchgate.netcambridge.orgengormix.com The chelation of calcium, a crucial cofactor for amylase, is another indirect route by which phytate can impede starch digestion. cambridge.orgengormix.com

Studies have also explored the use of phytate in creating functional hydrogels with polysaccharides. For instance, calcium phytate can be used as a cross-linking agent to form polysaccharide hydrogels. researchgate.net In other systems, the electrostatic interaction between positively charged enzymes (like phytase) and negatively charged polysaccharides (like pectin (B1162225) or alginate) is the main driver for the formation of coacervate complexes. nih.gov

Biomineralization Modulation by this compound

This compound is a potent modulator of biomineralization, particularly the formation and growth of calcium salt crystals. Its unique structure, featuring six phosphate groups, gives it a high negative charge density and a strong affinity for divalent cations like calcium, allowing it to powerfully inhibit crystallization processes. frontiersin.orggoogle.com

Inhibition Mechanisms of Calcium Salt Crystallization

This compound inhibits the crystallization of calcium salts, such as calcium oxalate (B1200264) and calcium phosphate, through several key mechanisms. mdpi.comuib.catresearchgate.net A primary mechanism is its ability to adsorb onto the active growth sites on the surface of crystal nuclei. google.commdpi.com By binding to these surfaces, phytate acts as a physical barrier, blocking the addition of new calcium and oxalate (or phosphate) ions, thereby preventing the crystal from growing larger. frontiersin.orggoogle.com This action effectively impedes both heterogeneous nucleation and crystal growth. uib.cat

The phytate molecule's strong affinity for calcium is central to this inhibitory effect. google.commdpi.com This interaction can occur both in solution and on the solid crystal phase. auajournals.org While phytate can chelate calcium ions in solution, studies suggest that its crystallization inhibition is more profoundly linked to its surface-blocking action rather than simply reducing the concentration of free ionized calcium. auajournals.org For example, the concentration of phytate required to inhibit crystal growth is significantly lower than that needed to substantially decrease ionized calcium levels. auajournals.org

Furthermore, phytate has been shown to increase the metastable limit of calcium salts in solution. auajournals.orgphytojournal.com The metastable limit is the concentration threshold above which spontaneous crystallization occurs. By raising this limit, phytate allows the solution to remain supersaturated without forming solid crystals for a longer period. auajournals.orgphytojournal.com In the context of pathological crystallization, phytate has also been observed to modulate the type of crystal formed, for instance, promoting the formation of calcium oxalate dihydrate (COD) over the more adherent and pathologically significant calcium oxalate monohydrate (COM). researchgate.netnih.gov

Specificity of Hydroxyapatite (B223615) Crystal Growth Modulation

This compound demonstrates a specific and potent ability to modulate the crystal growth of hydroxyapatite (HAP), the primary mineral component of bone and teeth. frontiersin.orgnih.govresearchgate.net Its mechanism of action is primarily attributed to its strong and rapid adsorption onto the HAP crystal surface. frontiersin.orggoogle.com This creates a monomolecular layer that physically blocks the active sites where calcium and phosphate ions would normally deposit, thus inhibiting further crystal growth. frontiersin.orgrevistanefrologia.com

This inhibitory effect is highly efficient; in vitro studies have shown that even low concentrations of phytate can significantly inhibit HAP formation. mdpi.comnih.gov The hexasodium salt of phytic acid, SNF472, has been specifically studied for its ability to bind to HAP crystals selectively. nih.gov The adsorption is so strong that a significant percentage of phytate in a solution will become fixed to the HAP crystal structure. google.com

Theoretical studies have corroborated these findings, showing that phytate has a higher adsorption energy to HAP surfaces compared to other natural inhibitors like citrate (B86180) and pyrophosphate. frontiersin.orgresearchgate.net This strong binding is mediated by numerous electrostatic interactions between the negatively charged phosphate groups of phytate and the calcium ions on the HAP surface. frontiersin.org Interestingly, while phytate is a powerful inhibitor of HAP growth, it is less effective at inhibiting HAP precipitation compared to other polyphosphates like pyrophosphate. nih.gov This suggests a specific action on modulating existing crystal surfaces rather than preventing initial formation. nih.gov The adsorption of phytate not only hinders growth but also stabilizes the crystal surface, inhibiting its dissolution, a property relevant to preventing bone resorption. researchgate.netuib.esnih.gov

Thermodynamic and Kinetic Analyses of Crystallization Inhibition

Kinetic analyses, often performed using turbidimetric measurements, demonstrate that phytate effectively delays the onset of crystallization (increases the induction time) and reduces the rate of crystal growth. nih.govajol.info For example, in studies of hydroxyapatite crystallization, phytate's inhibitory effect is concentration-dependent; higher concentrations of phytate lead to greater inhibition of HAP dissolution and growth. uib.esnih.gov

The inhibitory process can be modeled using adsorption isotherms, which describe how the inhibitor binds to the crystal surface. The strong adsorption of phytate to HAP crystals is a key kinetic factor. google.com In clinical studies with this compound (SNF472), a clear exposure-dependent relationship was established. nih.gov A sigmoidal Emax model effectively described the relationship between the plasma concentration of the inhibitor and the percentage of HAP crystallization inhibition, with a maximal effect (Emax) being reached at higher concentrations. nih.gov These analyses provide quantitative measures of phytate's potency, such as the EC50 (the concentration required for half-maximal effect), confirming its role as a powerful kinetic inhibitor of crystallization. nih.gov

Table 2: Kinetic and Thermodynamic Effects of this compound on Crystallization

| Parameter Type | Specific Parameter | Effect of this compound | Reference |

|---|---|---|---|

| Kinetic | Induction Time | Increases | ajol.info |

| Kinetic | Crystal Growth Rate | Decreases | auajournals.org |

| Kinetic | Metastable Limit | Increases | auajournals.orgphytojournal.com |

| Kinetic | Inhibition of HAP Dissolution | Concentration-dependent increase | nih.gov |

| Thermodynamic | System Equilibrium | Unaltered | mdpi.comresearchgate.net |

Analytical Methodologies for Quantification and Speciation of Hexasodium Phytate

Chromatographic Separation Techniques (e.g., Ion Chromatography, HPLC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and High-Performance Ion Chromatography (HPIC), are the cornerstones for the separation and quantification of hexasodium phytate and other inositol (B14025) phosphates. nih.govotago.ac.nz These techniques offer high resolution, enabling the separation of different inositol phosphate (B84403) isomers (e.g., IP3, IP4, IP5, and IP6). cerealsgrains.org

High-Performance Ion Chromatography (HPIC) has proven to be a powerful tool for this purpose. acs.org Modern HPIC systems often utilize strong anion exchange (SAX) columns for separation. acs.orgrsc.org Gradient elution, typically with acidic eluents like hydrochloric acid (HCl) or methanesulfonic acid, is employed to resolve the various inositol phosphate congeners based on their charge. researchgate.netnih.gov The use of methanesulfonic acid is advantageous as it is less aggressive than HCl, reducing the need for inert chromatographic equipment and resulting in a more stable baseline. nih.gov

Detection in HPIC can be achieved through several means. Suppressed conductivity detection is a common and sensitive method that significantly improves the signal-to-noise ratio. nih.govedpsciences.org Another approach involves post-column derivatization. For instance, the eluting inositol phosphates can be mixed with a solution containing ferric nitrate; the resulting complex can be detected by UV-Vis spectrophotometry at a wavelength of 290 nm. acs.orgresearchgate.net This method allows for detection limits as low as 1 nmol. nih.gov

High-Performance Liquid Chromatography (HPLC) methods have also been extensively developed. Early HPLC applications used reversed-phase columns (e.g., C18) and refractive index (RI) detectors. cerealsgrains.orgnih.gov However, this approach was often hampered by the co-elution of the analyte with the solvent front, complicating quantification. cerealsgrains.org To overcome the lack of a chromophore in phytate, post-column derivatization techniques coupled with spectrophotometric detection were introduced. edpsciences.org More advanced HPLC methods utilize ion-pair reversed-phase chromatography, which has been recommended for nutritional studies. nih.gov For example, a method using a macroporous polymer column (PRP-1) with a mobile phase containing formic acid and tetrabutylammonium (B224687) hydroxide (B78521) has been successful in identifying and quantifying IP3 through IP6. cerealsgrains.org

The choice of column is critical for successful separation. Various anion exchange columns have been compared, with columns like the CarboPac PA-100 and OmniPac PAX-100 showing excellent performance in separating inositol phosphate isomers. acs.orgresearchgate.net The selection of the appropriate column and mobile phase conditions allows for the resolution of numerous inositol phosphate isomers in a single chromatographic run. researchgate.net

| Technique | Column | Mobile Phase/Eluent | Detection Method | Reference |

|---|---|---|---|---|

| HPIC | Dionex CarboPac PA1 | Gradient of 1.5 M methanesulfonic acid and water | Post-column derivatization with Fe(NO3)3 and ICP-MS for quantification | nih.gov |

| HPIC | CarboPac PA-100 | Gradient of 0.5 M HCl | Post-column reaction with Fe(NO3)3 in HClO4, UV detection | researchgate.netresearchgate.net |

| HPLC | Reversed-phase C18 | Acetonitrile-water (60:40) | Not specified in abstract | researchgate.net |

| HPIC | OmniPac PAX-100 | Gradient of NaOH, Water, and Isopropanol | Chemically suppressed conductivity | ird.fr |

| HPLC | PRP-1 polymer column | Methanol, 0.035M formic acid, tetrabutylammonium hydroxide, pH 4.3 | Not specified in abstract | cerealsgrains.org |

Spectrophotometric and Colorimetric Quantification Methods

Spectrophotometric and colorimetric methods offer simpler and often more accessible alternatives to chromatographic techniques for the quantification of total phytate. otago.ac.nz These methods are typically based on the ability of phytic acid to form a stable, often insoluble, complex with certain metal ions, particularly iron (III).

A classic approach involves the precipitation of phytate from an acidic solution using a standardized ferric chloride solution. ird.fr The amount of phytate can then be determined either by quantifying the phosphorus content in the precipitate or by measuring the excess iron remaining in the supernatant. edpsciences.org A common method for determining the remaining iron involves reacting it with ammonium (B1175870) thiocyanate (B1210189) to form a colored complex, which is then measured spectrophotometrically. ird.fr

However, these precipitation-based methods have limitations. A significant drawback is their lack of specificity, as they can also precipitate lower inositol phosphates like IP5 and IP4, leading to an overestimation of the phytic acid content. edpsciences.orgbrjac.com.br Interfering substances present in the sample matrix can also affect the accuracy of the results. edpsciences.org

The "HL" colorimetric assay is a simpler method that provides accurate data for total inositol phosphates. otago.ac.nz Another direct spectrophotometric method involves measuring the absorption of the soluble iron(III)-phytate complex at 290 nm, a principle also used in post-column detection in HPLC. nih.gov

Despite their limitations in speciation, colorimetric methods are valuable for rapid screening and for laboratories where advanced chromatographic equipment is unavailable. otago.ac.nz It has been noted that spectrophotometric methods may yield different results compared to chromatographic techniques, with the latter generally considered more reliable and accurate for phytic acid estimation in foodstuffs. researchgate.net

| Method Principle | Basis of Quantification | Advantages | Limitations | Reference |

|---|---|---|---|---|

| Ferric Ion Precipitation | Analysis of phosphorus or iron in the precipitate, or unreacted iron in supernatant. | Well-established, relatively low cost. | Lack of specificity (precipitates other IPs), interference from other compounds. | edpsciences.orgird.fr |

| "HL" Colorimetric Assay | Measures total inositol phosphates. | Simple and provides accurate data for total IPs. | Does not separate IP5 and IP6 from other breakdown products. | otago.ac.nz |

| Direct UV Spectrophotometry | Measurement of the soluble iron(III)-phytate complex at 290 nm. | Direct measurement, can be used for online detection after chromatography. | Requires formation of the specific complex. | nih.gov |

Advanced Detection and Characterization Approaches for Inositol Phosphate Isomers

The biological functions of inositol phosphates can vary significantly between different isomers. Therefore, analytical methods capable of not only quantifying but also identifying and characterizing these isomers are of great importance.

High-Performance Ion Chromatography (HPIC), as discussed previously, is a primary tool for the separation of inositol phosphate isomers. acs.org By carefully selecting the anion exchange column and optimizing the gradient elution program, it is possible to separate a large number of isomers of IP1 through IP6. acs.orgresearchgate.net For instance, the combination of anion-exchange and ion suppression retention mechanisms using acidic eluents has enabled the separation of 35 inositol phosphate isomers into 27 distinct peaks. researchgate.net

Beyond standard UV or conductivity detection, more advanced detectors can be coupled with chromatographic systems. Pulsed Amperometric Detection (PAD) offers a sensitive method for the determination of IP1 and IP2 isomers following separation by high-performance anion-exchange chromatography. diva-portal.orgInductively Coupled Plasma-Mass Spectrometry (ICP-MS) can be used for the highly sensitive and specific quantification of phosphorus in the fractions isolated after chromatographic separation, allowing for accurate quantification of each isomer. nih.gov

Polyacrylamide Gel Electrophoresis (PAGE) represents a valid, low-tech alternative to HPLC for separating IP5 and IP6 from lower breakdown products like IP4. otago.ac.nz This technique can provide quantitative data and is particularly suitable for laboratories in low-income countries where access to specialized HPLC equipment may be limited. otago.ac.nz

Other advanced techniques that have been applied to the analysis of inositol phosphates include 31P Fourier Transform Nuclear Magnetic Resonance (31P FT-NMR) spectroscopy and capillary electrophoresis . nih.gov These methods provide detailed structural information and can be powerful tools for the unambiguous identification of different isomers.

Sample Preparation Protocols for Diverse Matrices

Effective sample preparation is a crucial prerequisite for the accurate analysis of this compound, as it is often present in complex matrices such as foods, beverages, and biological tissues. The primary goals of sample preparation are to efficiently extract the analyte, remove interfering substances, and concentrate the sample if necessary.

Extraction is commonly performed using an acidic solution, typically hydrochloric acid (HCl) or trichloroacetic acid, to release the phytate from complexes with proteins and minerals. nih.govbrjac.com.br The extraction process may be enhanced by heating or sonication. cerealsgrains.orgird.fr For example, a common procedure for food samples involves extracting the ground material with 0.5 M HCl. edpsciences.orgnih.gov

Following extraction, a cleanup and/or concentration step is often required. Anion-exchange chromatography is a widely used method for purifying and concentrating phytate from crude extracts. nih.govbrjac.com.br The sample, adjusted to a suitable pH (e.g., pH 6.0), is loaded onto an anion-exchange column (e.g., AG 1-X4 resin). nih.gov Interfering compounds, such as inorganic phosphate, can be washed away with a low-concentration salt solution (e.g., 0.1 M NaCl), after which the phytate is eluted with a higher concentration salt solution (e.g., 0.7 M NaCl). nih.govbrjac.com.br This procedure is the basis of the method adopted by the Association of Official Analytical Chemists (AOAC). brjac.com.br

Solid-Phase Extraction (SPE) cartridges are also effectively used for sample cleanup prior to analysis by methods like HPLC. nih.gov Another approach involves the precipitation of phytate with ferric chloride, followed by conversion to sodium phytate before injection into an HPLC system. researchgate.net For some HPIC methods, especially those with sensitive detection like suppressed conductivity, sample prepurification may not be necessary, offering a more rapid analysis. edpsciences.org

The specific protocol can be tailored to the matrix. For instance, a method for rice bran involves extraction with 0.5 M HCl, sonication, centrifugation, and then elution through an ion-exchange column before HPLC analysis. brjac.com.br

Environmental Biogeochemistry and Ecological Dynamics of Phytate

Phytate Turnover and Transformation in Soil Systems

Phytate is a significant, yet often recalcitrant, pool of phosphorus in soil ecosystems. jscimedcentral.com Its turnover and transformation are critical processes that influence phosphorus availability for plant and microbial life. The dynamics of phytate in soil are governed by a combination of its origins, its inherent chemical stability, and the biological and chemical processes that lead to its degradation.

The primary sources of phytate in soil are the decomposition of plant residues, particularly from seeds and grains where it serves as the main phosphorus storage molecule, and the application of manure from monogastric animals. researchgate.net These animals, such as poultry and swine, lack the necessary digestive enzymes (phytases) to efficiently break down phytate in their feed, leading to high concentrations of undigested phytate in their excreta. researchgate.netunimi.it Consequently, agricultural soils receiving regular manure applications can accumulate substantial amounts of phytate. researchgate.net

The principal transformation pathway for phytate in soil is enzymatic hydrolysis, a process known as mineralization. This breakdown is catalyzed by a class of enzymes called phytases, which are produced by a wide range of soil microorganisms, including bacteria and fungi, as well as by plant roots. researchgate.netnih.gov Phytase-mediated hydrolysis sequentially removes phosphate (B84403) groups from the myo-inositol ring, ultimately releasing inorganic orthophosphate (Pᵢ), the form of phosphorus that plants can absorb. researchgate.net

However, for this enzymatic action to occur, phytate must first be in a soluble form. researchgate.net Its desorption from the solid phase of the soil is a crucial prerequisite. researchgate.net This solubilization can be facilitated by organic acids, such as citrate (B86180) and oxalate (B1200264), which are exuded by plant roots and microbes. jscimedcentral.com These organic acids can chelate the metal cations bound to phytate, breaking the complexes and releasing phytate into the soil solution where it becomes accessible to phytases. jscimedcentral.com

The rate of phytate turnover is influenced by several soil properties. Soil pH, for instance, affects both the solubility of phytate-metal complexes and the activity of phytase enzymes, which have optimal pH ranges for their function. nutrinews.com The composition of the soil microbial community is also a key determinant, as different microorganisms exhibit varying capacities to produce and secrete phytases. preprints.orgpreprints.org

Role of Phytate in Phosphorus Cycling and Bioavailability in Ecosystems

Phytate plays a dual role in the phosphorus cycle of terrestrial ecosystems. It represents a substantial reservoir of organic phosphorus, often accounting for a significant portion of the total organic P in soils. jscimedcentral.comresearchgate.net However, the phosphorus within the phytate molecule is not directly bioavailable to most plants and microorganisms. jscimedcentral.com Its contribution to ecosystem productivity hinges on its conversion to inorganic phosphate.

The bioavailability of phytate-P is fundamentally limited by its low solubility and strong adsorption to soil particles. researchgate.net The formation of insoluble precipitates with polyvalent cations like Ca²⁺, Fe³⁺, and Al³⁺ effectively immobilizes phytate, making it inaccessible to enzymatic degradation. jscimedcentral.com This immobilization is a key bottleneck in the phosphorus cycle, locking away a potentially large nutrient source from biological processes. researchgate.net

The mobilization and mineralization of phytate are thus critical steps for making this P source available. This process is primarily driven by biological activities in the rhizosphere, the soil zone immediately surrounding plant roots. researchgate.net Plants, particularly under phosphorus-deficient conditions, can enhance the bioavailability of phytate-P through two main strategies:

Secretion of Organic Acids: Plant roots release low-molecular-weight organic acids that can dissolve mineral-phytate complexes by chelating the metal cations. jscimedcentral.comresearchgate.net This increases the concentration of soluble phytate in the soil solution.

Release of Phytase Enzymes: Many plants can secrete phytases from their roots to hydrolyze the newly solubilized phytate, releasing inorganic phosphate that can then be taken up. researchgate.net

Soil microorganisms are also central players in the cycling of phytate-P. researchgate.net A diverse array of bacteria and fungi produce extracellular phytases that mineralize phytate in the soil. jscimedcentral.com Some microorganisms, known as phosphate-solubilizing microbes, contribute indirectly by producing organic acids that increase phytate solubility. researchgate.net The activity of these microbial communities is essential for the continuous turnover of the soil's organic phosphorus pool and for sustaining plant P nutrition in natural and agricultural ecosystems. researchgate.net Arbuscular mycorrhizal fungi (AMF), which form symbiotic relationships with the majority of terrestrial plants, may also play a role in accessing phytate-P, although their direct ability to produce phytase is debated. imrpress.com

Therefore, phytate acts as a slow-release natural phosphorus fertilizer. The rate at which its phosphorus becomes bioavailable is regulated by the complex interplay of soil chemistry, plant root physiology, and the metabolic activities of the soil microbiome. researchgate.net Understanding these dynamics is crucial for developing sustainable agricultural systems that can more efficiently utilize native soil phosphorus reserves.

Impact of Undigested Phytate Excretion on Aquatic Environments and Eutrophication

The intensive production of monogastric livestock, such as poultry and swine, has significant environmental consequences related to phytate. researchgate.net The feed for these animals is largely composed of grains and seeds, which are high in phytate. unimi.it Because these animals lack sufficient endogenous phytase, a large proportion of the dietary phytate passes through their digestive tracts undigested and is excreted in their manure. researchgate.netresearchgate.net This results in manure that is highly enriched in phosphorus, with a substantial fraction present as phytate. preprints.org

When this phosphorus-rich manure is applied to agricultural land as fertilizer, it can become a major non-point source of phosphorus pollution. imrpress.comnih.gov While intended to fertilize crops, the amount of phosphorus applied often exceeds the crop's capacity for uptake. abvista.com The excess phosphorus, including the stable phytate form, accumulates in the soil. researchgate.net During rainfall or irrigation events, this accumulated phosphorus can be transported from the fields into nearby aquatic ecosystems, such as rivers, lakes, and coastal waters, through surface runoff and soil erosion. nih.gov

The introduction of excess phosphorus into aquatic environments is a primary driver of eutrophication. researchgate.netnutrinews.com Phosphorus is often the limiting nutrient in freshwater ecosystems, meaning its availability controls the growth of algae and aquatic plants. nutrinews.com The influx of phytate-P and other forms of phosphorus from agricultural runoff provides a nutrient subsidy that fuels rapid and excessive growth of algae, leading to algal blooms. researchgate.netnutrinews.com

These algal blooms have a cascade of negative ecological effects:

Oxygen Depletion: When the large biomass of algae dies and decomposes, the process consumes large amounts of dissolved oxygen in the water, creating hypoxic (low oxygen) or anoxic (no oxygen) conditions. researchgate.net

Loss of Aquatic Life: The lack of oxygen can lead to widespread fish kills and the death of other aquatic organisms that require oxygen to survive. researchgate.net

Reduced Water Quality: Algal blooms can degrade water quality, affecting its taste and odor, and can sometimes involve species that produce toxins harmful to animals and humans. ncsu.edu

Phytate itself is bioavailable to some algae, which can produce their own phytases to utilize it as a phosphorus source, directly contributing to the formation of harmful algal blooms. researchgate.netnutrinews.com Therefore, the excretion of undigested phytate from livestock operations represents a significant link in the chain from agricultural production to the degradation of aquatic ecosystems.

Biotechnological and Industrial Applications Non Human/non Clinical Focus

Applications in Material Science and Engineering

The distinct properties of hexasodium phytate have led to its exploration in the field of material science, particularly in enhancing the safety and functionality of materials.

Integration in Fire Retardant Materials

This compound is recognized for its potential as an environmentally friendly flame retardant for cellulose-based materials like wood and cotton. mdpi.comdiva-portal.org Its high phosphorus content, approximately 28%, is a key factor in its fire-retardant capabilities. diva-portal.org Phosphorus-based compounds are known to be effective on cellulosic materials by promoting charring at low temperatures. diva-portal.org This process creates a protective char layer that inhibits the exchange of thermal energy and gases at the material's surface. mdpi.comdiva-portal.org

The mechanism of fire retardancy involves several steps. Initially, the phosphate (B84403) groups in phytic acid promote the dehydration of cellulose, leading to the formation of less combustible carbonaceous char. mdpi.comdiva-portal.org As temperatures rise, the phosphate groups can polymerize, forming a secondary barrier that prevents the mixing of flammable volatile compounds with oxygen. diva-portal.org Studies have shown that the presence of ionizable protons in the flame retardant is crucial for inducing this charring mechanism. diva-portal.org

Research has demonstrated that treating materials like yellow birch and cotton fabrics with sodium phytate significantly improves their fire retardancy. mdpi.comresearchgate.net For instance, surface impregnation of yellow birch with a polyelectrolyte complex of polyethyleneimine and sodium phytate improved fire retardancy with only a low weight gain. mdpi.com In another study, a combination of phytic acid and sodium silicate (B1173343) was effective in enhancing the fire retardancy of wood composites without compromising their mechanical properties. mdpi.com The sodium ions from sodium silicate combine with phytic acid to form sodium phytate, which is believed to offer synergistic fire-retardant properties, including improved smoke suppression. mdpi.com

Table 1: Fire Retardancy Effects of this compound on Different Materials

| Material | Treatment | Key Findings | Reference |

|---|---|---|---|

| Yellow Birch Wood | Surface impregnation with polyethyleneimine and sodium phytate complex | Improved fire retardancy with low weight gain (2 wt.%). | mdpi.com |

| Wood Composites | Combination of phytic acid and sodium silicate | Enhanced fire retardancy and maintained mechanical properties. | mdpi.com |

| Cotton Fabrics | Layer-by-layer assembly of 3-aminopropyl triethoxysilane (B36694) (APTES) and sodium phytate | Uniform deposition on fabric surface, improving fire retardant performance. | researchgate.net |

| Cotton | Treatment with phytic acid and its complexes | Self-extinguishing properties observed in cone calorimeter tests. | diva-portal.org |

Precursor for Phosphorus-Doped Carbon Materials for Gas Capture

This compound serves as an attractive precursor for the synthesis of phosphorus-doped carbon materials due to its high phosphorus content. mdpi.com These materials have shown significant potential in applications such as gas capture. The process typically involves the carbonization of phytic acid or its salts, which results in carbon materials with a high specific surface area and desirable phosphorus doping. mdpi.com

Phosphorus doping modifies the chemical and electronic properties of carbon materials. researchgate.net The presence of phosphorus species, often in the form of phosphates, creates an acidic and hydrophilic surface with enhanced chemical stability. researchgate.net This functionalization is beneficial for a variety of applications, including the adsorption of metal ions and basic organic molecules. researchgate.net

Research has shown that phytic acid can act as a phosphorus source, an acid regulator, and a structure-guiding agent in the synthesis of porous carbons. This promotes the formation of mesopores and micropores, leading to materials with enhanced porosity. researchgate.net For instance, a novel phosphorus-doped macro/meso/micro-porous carbon (P-MC) electrocatalyst was synthesized using sodium phytate as the precursor. rsc.org This material demonstrated the ability to not only change the electronic structure of carbon through P-doping but also to regulate the pore structure of the material through self-decomposition. rsc.org Similarly, phosphorus-doped graphitic materials synthesized from phytic acid have been shown to have a high specific surface area, making them effective solid acid catalysts. acs.org

Applications in Food and Feed Processing

This compound is utilized in the food industry for its antioxidant, antimicrobial, and chelating properties, contributing to food preservation and quality maintenance. ontosight.airesearchgate.netbranchbasics.com

Antioxidant Mechanisms and Food Preservation Applications

The antioxidant activity of this compound is primarily attributed to its strong ability to chelate multivalent metal ions, particularly iron. ncats.ioupm.edu.my Iron can catalyze oxidative reactions that lead to the formation of highly reactive hydroxyl radicals, which contribute to lipid peroxidation and food spoilage. ekb.egnih.gov By binding with iron, phytic acid forms a stable and inactive chelate, effectively suppressing these iron-catalyzed oxidative reactions. ipb.ptekb.eg This mechanism is crucial for the preservation of seeds in nature and is harnessed in the food industry to extend the shelf life of various products. ekb.egresearchgate.net

Studies have demonstrated the effectiveness of phytic acid in inhibiting lipid oxidation in meat-based foods. ekb.eg Its addition to food products helps to prevent discoloration, putrefaction, and other forms of oxidative spoilage. ipb.ptresearchgate.net Research has also shown that the radical-scavenging capacity of phytic acid increases with its concentration. ekb.eg

Table 2: Antioxidant Activity of Phytic Acid Extracted from Wheat Bran

| Concentration of Extracted Phytate | Free Radical Scavenging Activity (%) |

|---|---|

| 1% | 16.70 |

| 3% | 81.00 |

| 5% | 90.33 |

Data from a study on phytate extracted from wheat bran. ekb.eg

Antimicrobial and Color Protection Functions in Food Systems

This compound exhibits antimicrobial properties against a range of common foodborne pathogens. researchgate.netnih.gov Research has indicated its inhibitory activity against bacteria such as Listeria monocytogenes, Staphylococcus aureus, and Salmonella Typhimurium. nih.gov One study found that phytic acid showed significantly greater inhibitory activity against these pathogens compared to citric acid. nih.gov The minimum inhibitory concentration (MIC) of phytic acid was found to be lower for Gram-negative bacteria compared to Gram-positive bacteria. nih.gov

The antimicrobial action of phytic acid is thought to involve damage to the cell membrane of the pathogens. researchgate.net This makes it a promising natural antimicrobial agent for use in food preservation, contributing to food safety and extending shelf life. nih.gov

In addition to its antimicrobial effects, phytic acid also functions in color protection. wikipedia.org It inhibits the enzyme polyphenol oxidase, which is responsible for the browning of fruits like apples. wikipedia.org This property, combined with its antioxidant capabilities, helps in maintaining the visual appeal and quality of food products. marknature.com

Table 3: Inhibition Zones of Pure Phytic Acid Against Selected Microorganisms

| Microorganism | Concentration of Pure Phytate | Inhibition Zone (mm) |

|---|---|---|

| Escherichia coli O157:H7 | 6% | 20.33 |

| Staphylococcus aureus | 6% | 38.67 |

Data from a study on the antimicrobial activity of phytic acid. ekb.eg

Role as a Chelating Agent in Food Industry

The primary function of this compound that underpins many of its applications is its role as a potent chelating agent. ncats.ioaocs.org It has a strong affinity for binding with di- and trivalent metal ions. marknature.com This chelating ability is not only central to its antioxidant mechanism by sequestering pro-oxidant metals like iron, but it also has other implications in the food industry. patsnap.comupm.edu.my

By forming complexes with metal ions, phytic acid can influence the texture and stability of food products. ontosight.ai This property is utilized to prevent unwanted interactions between metal ions and other food components that could lead to degradation of quality. aocs.org For example, in beverages and desserts, it can act as a texture modifier and stabilizer. ontosight.ai The formation of insoluble complexes with minerals is a key characteristic of phytic acid's chelating action. upm.edu.myaocs.org

Enhancing Nutrient Utilization in Monogastric Animal Feed through Phytase Supplementation

Monogastric animals, such as pigs and poultry, lack sufficient endogenous phytase to effectively digest this compound present in plant-based feeds. nih.govijcmas.com This leads to two primary issues: phosphorus deficiency in the animals and the excretion of undigested phytate-phosphorus, which contributes to environmental pollution. researchgate.netfrontiersin.org Supplementing their diets with microbial phytase has become a standard and effective strategy to address these problems. nih.govcdnsciencepub.com

The addition of phytase to animal feed hydrolyzes phytic acid, releasing inorganic phosphate that the animals can absorb and utilize. ijcmas.comnih.gov This not only improves the nutritional value of the feed but also reduces the need for inorganic phosphorus supplementation, which is a significant cost factor in animal production. huvepharma.commdpi.com Beyond phosphorus, the breakdown of phytic acid also enhances the bioavailability of other essential minerals like calcium, zinc, and iron, as well as improving the digestibility of proteins and amino acids that would otherwise be bound by the phytate molecule. nih.govcdnsciencepub.comvt.edu

Research on Phytase Activity and Specificity

The efficacy of phytase supplementation depends on several factors, including the enzyme's origin, biochemical properties, and substrate specificity. nih.govcabidigitallibrary.org Phytases are a diverse group of enzymes, primarily classified based on their catalytic mechanism and optimal pH. cabidigitallibrary.org Histidine acid phosphatases (HAPs) are the most common type used in commercial feed additives and are sourced from various microorganisms, including fungi like Aspergillus niger and bacteria like Escherichia coli. cabidigitallibrary.orgmdpi.com

Research focuses on identifying and engineering phytases with desirable characteristics for animal feed applications. These include:

Optimal pH Range: An ideal phytase should be active across the varying pH levels of an animal's digestive tract, particularly in the acidic environment of the stomach where phytate is most soluble. nih.govopenagrar.de Microbial phytases generally exhibit a broader effective pH range compared to plant-derived phytases. cabidigitallibrary.org

Thermostability: Phytases must be able to withstand the high temperatures used in the feed pelleting process. mdpi.comijcmas.com

Proteolytic Resistance: The enzyme must resist degradation by endogenous proteases in the animal's digestive system to maintain its activity. nih.govmdpi.com

Substrate Specificity: While the primary target is this compound, the ability of a phytase to hydrolyze other inositol (B14025) phosphates can also be beneficial. openagrar.de However, broad specificity might also lead to action on other phosphorylated compounds, potentially diluting its effect on phytate. openagrar.de Studies have shown that the rate of phytate hydrolysis can differ depending on whether the substrate is purified sodium phytate or naturally occurring phytate within feed ingredients. nih.gov

Table 1: Comparison of Properties of Different Phytase Sources

| Feature | Fungal Phytase (e.g., Aspergillus niger) | Bacterial Phytase (e.g., E. coli) | Plant Phytase (e.g., Rye) |

|---|---|---|---|

| Optimal pH | pH 5.0 with a second optimum at pH 2.8 openagrar.de | Generally broad and active at lower pH cabidigitallibrary.org | pH 6.0 openagrar.de |

| Thermostability | Variable, can be improved through engineering nih.govmdpi.com | Generally higher thermostability mdpi.com | Lower thermostability cabidigitallibrary.org |

| Protease Resistance | Moderate nih.gov | Generally higher nih.gov | Lower cabidigitallibrary.org |

| Substrate Specificity | Broad jmb.or.kr | High for phytate jmb.or.kr | Variable |

This table provides a general comparison, and specific characteristics can vary between different strains and engineered versions of the enzymes.

Effects on Feed Components Digestibility

However, the positive effects extend beyond phosphorus. Phytic acid's anti-nutritional effects are due to its ability to chelate multivalent cations and bind to proteins. tandfonline.comnih.gov The enzymatic degradation of phytate by phytase consequently improves the digestibility and absorption of several other critical feed components:

Calcium: Phytase supplementation has been shown to significantly increase the ATTD of calcium. huvepharma.com This is because phytic acid forms insoluble complexes with calcium at the neutral pH of the small intestine, and its breakdown liberates the bound calcium. nih.govcdnsciencepub.com

Trace Minerals: The bioavailability of essential trace minerals such as zinc, iron, and copper is enhanced with phytase use. vt.edunih.gov Phytic acid can bind these minerals, making them unavailable for absorption. brill.com

Protein and Amino Acids: Phytic acid can bind to dietary proteins and digestive enzymes like trypsin, reducing protein digestibility. nih.govnih.gov By hydrolyzing phytate, phytase can improve the utilization of crude protein and amino acids. huvepharma.com

Table 2: Effect of Phytase Supplementation on Nutrient Digestibility in Pigs

| Nutrient | Digestibility without Phytase | Digestibility with Phytase | Percentage Improvement |

|---|---|---|---|

| Phosphorus (P) | 37.7% | 59.3% | ~57% |

| Calcium (Ca) | 46.0% | 60.7% | ~32% |

| Crude Protein (CP) | Variable, but shows improvement | Variable, but shows improvement | ~0.4% per 250 FTU/kg increase huvepharma.com |

Data compiled from a study by Zeng et al. (2015) as cited in Huvepharma (2020) huvepharma.com. The study used weaned piglets and a phytase inclusion level of 1,000 FTU/kg.

Agricultural Crop Improvement and Biofortification Strategies

Beyond its application as a feed additive, the understanding of this compound's role in plant biology is driving agricultural innovation. The focus is on developing crops with altered phytate content to enhance their nutritional value inherently. researchgate.nethapres.com This involves two main strategies: developing low-phytic acid (lpa) crops and biofortification.

Low-phytic acid (lpa) crops are developed through classical genetic methods and biotechnology to have a significantly reduced amount of phytic acid in their seeds. researchgate.netmdpi.com The primary goal is to increase the bioavailability of phosphorus and other minerals for non-ruminant animals that consume these grains, thereby reducing the need for phytase supplementation and minimizing phosphorus pollution. researchgate.netnih.gov While some early lpa mutants exhibited negative agronomic traits, such as reduced yield or poor germination, ongoing research and breeding efforts have led to the development of high-yielding lpa cultivars in crops like maize, rice, barley, and soybean. researchgate.nethapres.com

Biofortification is a strategy to increase the content of essential micronutrients, such as iron and zinc, in staple food crops. acs.orgfrontiersin.org In the context of phytic acid, biofortification efforts often run parallel to the development of lpa varieties. Reducing the phytic acid content can significantly improve the absorption of these added minerals, as phytic acid is a potent inhibitor of their bioavailability. mdpi.comresearchgate.net Combining the low-phytate trait with high-iron or high-zinc traits in crops like beans has been shown to be a promising approach to further enhance their nutritional impact. hapres.comresearchgate.net Agronomic biofortification, such as the application of zinc fertilizers, can also improve zinc bioavailability by reducing the phytic acid to zinc ratio in the grain. frontiersin.org

Theoretical and Computational Studies of Hexasodium Phytate Systems

Molecular Modeling of Hexasodium Phytate Interactions with Target Substrates

Molecular modeling techniques, particularly molecular docking and molecular dynamics (MD) simulations, are instrumental in elucidating how this compound interacts with target substrates such as proteins and minerals. These computational methods predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex, providing detailed information about binding energy and specific molecular interactions. nih.govfrontiersin.orgmdpi.comnih.gov

Molecular docking studies have been employed to investigate the interaction of phytic acid, the parent acid of this compound, with various enzymes. nih.govresearchgate.net For example, docking analyses have revealed that phytic acid can bind effectively to the active sites of enzymes like cyclooxygenase-2 (COX-2), microsomal prostaglandin (B15479496) E synthase-2 (mPGES-2), tyrosinase, and human neutrophil elastase. nih.govresearchgate.net In a study exploring phytase interactions, docking simulations showed a strong binding affinity between phytic acid and the enzyme's active site, with a calculated high GoldScore, a measure of binding fitness. nih.gov These simulations identify key amino acid residues that form hydrogen bonds and electrostatic interactions with the phosphate (B84403) groups of the phytate molecule, anchoring it within the active site. researchgate.net For instance, docking of phytic acid into the active site of COX-2 revealed a high interaction energy of -42.20 kcal/mol, with interactions noted with the Glu539 amino acid residue. nih.gov

Following docking, molecular dynamics (MD) simulations are often used to study the stability and dynamics of the phytate-substrate complex over time. nih.gov MD simulations provide a dynamic view of the interaction, showing how the protein and ligand adapt to each other and revealing the role of solvent molecules in mediating the binding. frontiersin.org This approach can confirm the stability of interactions predicted by docking and provide deeper insights into the conformational changes that occur upon binding. mdpi.com

| Target Protein | Docking Score / Binding Energy | Key Interacting Residues | Reference |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -42.20 kcal/mol | Glu539 | nih.gov |

| Sporotrichum thermophile Phytase | GoldScore: 79.78 | Not Specified | nih.gov |

| Aspergillus niger 3-Phytase A | Not Specified | R58, H59, R62, R142, H338, D339 | researchgate.net |

| Microsomal Prostaglandin E Synthase-2 (mPGES-2) | High Binding Energy (Value Not Specified) | Not Specified | researchgate.net |

| Tyrosinase | High Binding Energy (Value Not Specified) | Not Specified | researchgate.net |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure and intrinsic reactivity of molecules like this compound. nih.govmdpi.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule. nih.gov This information can be used to predict a wide range of chemical properties, including molecular geometry, reaction energies, and spectroscopic parameters. researchgate.net

For a molecule like this compound, DFT calculations can elucidate its reactivity through several key descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap suggests that the molecule is more readily able to undergo chemical reactions. mdpi.com

Furthermore, quantum chemical methods can generate a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For the phytate anion, the MEP would show significant negative potential around the six phosphate groups, confirming their high capacity for chelating positively charged metal ions. nih.govresearchgate.net These calculations can quantify the strength of these interactions and explain the stability of the resulting metal-phytate complexes. doaj.org

While specific DFT studies focusing solely on this compound are not extensively documented in readily available literature, the principles of these computational methods are broadly applicable. nih.govyoutube.com They provide a theoretical foundation for understanding the experimental observations of phytate's strong binding affinity for minerals and its interactions with biological molecules. mdpi.com

| Calculated Property | Significance for this compound | Reference |

|---|---|---|

| Optimized Molecular Geometry | Predicts the most stable 3D structure, including bond lengths and angles. | nih.gov |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and the energy required for electronic excitation. A smaller gap implies higher reactivity. | mdpi.com |

| Molecular Electrostatic Potential (MEP) | Maps the electron density to identify sites prone to electrophilic (positive potential) and nucleophilic (negative potential) attack, crucial for predicting interaction sites with ions and proteins. | |

| Proton Affinities | Calculates the energy change upon protonation, explaining the pH-dependent ionization states of the phosphate groups. | nih.gov |

| Binding Energies with Metal Cations | Quantifies the strength of interaction between phytate and various minerals (e.g., Ca²⁺, Zn²⁺, Fe³⁺), explaining its chelation capabilities. | doaj.org |

Simulation of Phytate-Mediated Processes in Complex Environments

Computational simulations are invaluable for modeling the behavior of this compound in complex, multi-component environments such as the digestive tract or soil. These models can integrate various factors like pH, temperature, enzyme concentrations, and the presence of other interacting molecules to predict the fate of phytate over time.

In the context of animal nutrition, in vitro simulation models of the digestive tract are used to study the hydrolysis of phytate by the enzyme phytase. acs.orgchemunique.co.zaelsevierpure.com These simulations mimic the conditions of different gastrointestinal compartments, such as the crop, stomach, and small intestine of poultry. acs.orgnih.gov Studies have shown that supplemental phytase can significantly increase the degradation of phytate in the upper digestive tract. researchgate.net For example, a computational framework simulating phytase activity in gastric (pH 3.0) and intestinal (pH 6.5-7.0) compartments revealed that the majority of phytate hydrolysis occurs in the stomach. researchgate.net The complexity of the substrate also matters; simulations showed that the degradation rates of protein-bound phytate differ significantly from that of sodium phytate. researchgate.net